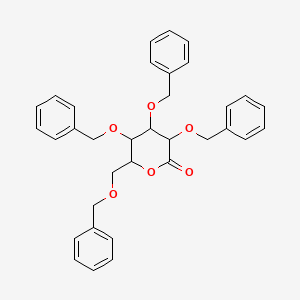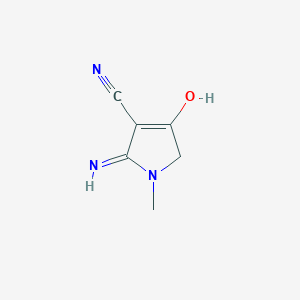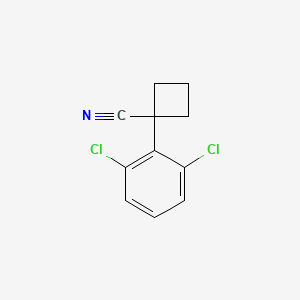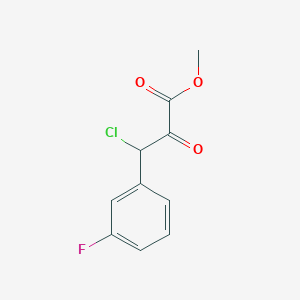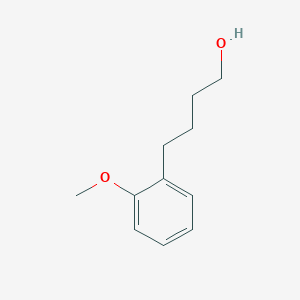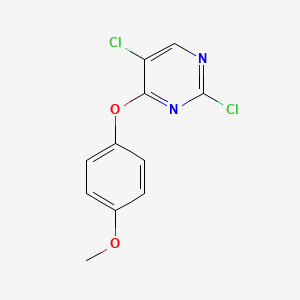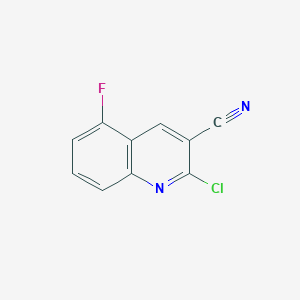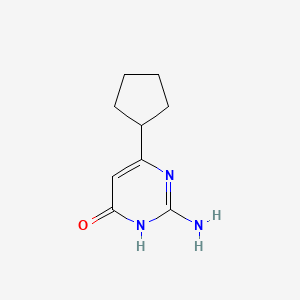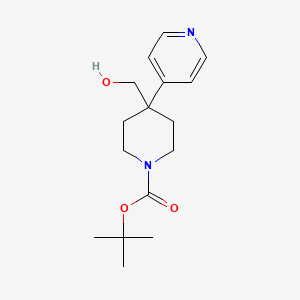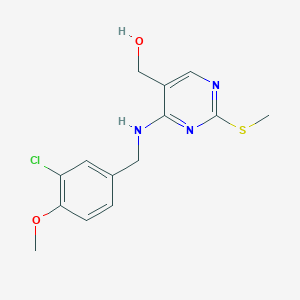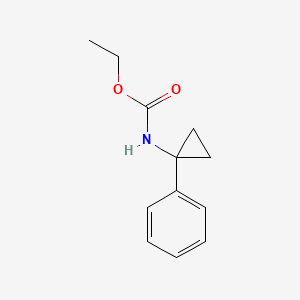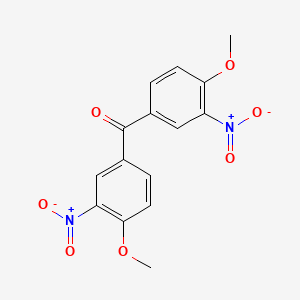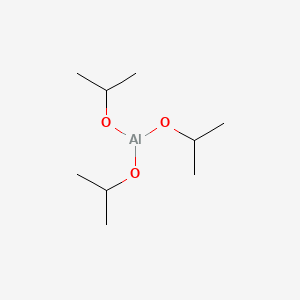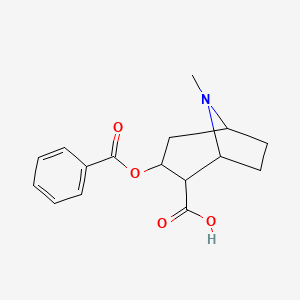
benzoylecgonine
Descripción general
Descripción
Benzoylecgonine is a primary metabolite of cocaine, formed by the hydrolysis of cocaine in the liver. It is pharmacologically inactive and is excreted in the urine of cocaine users. This compound is the benzoate ester of ecgonine and is commonly tested for in urine drug screens to detect cocaine use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoylecgonine can be synthesized by boiling cocaine freebase in water. This process involves the hydrolysis of cocaine, catalyzed by carboxylesterases, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from biological samples, such as urine, using techniques like liquid-liquid extraction and solid-phase extraction. These methods are followed by chromatographic analysis to ensure purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions: Benzoylecgonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the ester or amine groups of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoylecgonine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cocaine use.
Biology: Studied for its role as a metabolite in the biotransformation of cocaine.
Medicine: Used in forensic toxicology to detect cocaine use in biological samples.
Industry: Applied in environmental studies to monitor cocaine consumption in populations through wastewater analysis
Mecanismo De Acción
Benzoylecgonine is pharmacologically inactive and does not exert any psychoactive effects. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. The compound is then excreted in the urine. Unlike cocaine, this compound does not interact with neurotransmitter systems or sodium channels .
Comparación Con Compuestos Similares
Ecgonine: Another metabolite of cocaine, formed by the hydrolysis of benzoylecgonine.
Ecgonine Methyl Ester: A major metabolite of cocaine, formed by the hydrolysis of cocaine.
Cocaethylene: A toxic metabolite formed when cocaine and ethanol are co-consumed.
Comparison: this compound is unique among these compounds as it is the primary metabolite tested for in urine drug screens to detect cocaine use. Unlike ecgonine and ecgonine methyl ester, this compound is pharmacologically inactive and does not exert any psychoactive effects. Cocaethylene, on the other hand, is a toxic metabolite with significant pharmacological activity .
Propiedades
Número CAS |
1130667-83-2 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19) |
Clave InChI |
GVGYEFKIHJTNQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
